AMG-3969

描述

AMG-3969 是一种强效的葡萄糖激酶和葡萄糖激酶调节蛋白相互作用的破坏剂。 该化合物在调节葡萄糖代谢方面显示出巨大潜力,使其成为治疗糖尿病等代谢疾病的有希望的候选药物 .

科学研究应用

化学: 用作工具化合物来研究葡萄糖激酶和葡萄糖激酶调节蛋白之间的相互作用.

生物学: 研究其在葡萄糖代谢中的作用及其调节血糖水平的潜力.

医学: 探索作为治疗 II 型糖尿病的治疗剂.

工业: 可能用于开发针对代谢疾病的新药.

作用机制

AMG-3969 通过破坏葡萄糖激酶和葡萄糖激酶调节蛋白之间的相互作用发挥作用。这种破坏导致葡萄糖激酶的激活,进而增强葡萄糖代谢。 所涉及的分子靶标包括葡萄糖激酶和葡萄糖激酶调节蛋白,主要受影响的途径是糖酵解途径 .

准备方法

合成路线和反应条件

AMG-3969 的合成涉及通过碱促进的异构化对 2-炔基哌嗪核心进行不对称合成。 氨基吡啶磺酰胺组分通过改进的安全方案进行合成 。详细的合成路线包括以下步骤:

2-炔基哌嗪核心的形成: 此步骤涉及在碱性条件下异构化前体化合物。

氨基吡啶磺酰胺的合成: 此步骤涉及在受控条件下使氨基吡啶与磺酰氯反应以形成磺酰胺.

工业生产方法

This compound 的工业生产遵循与上述相同的合成路线,但已按比例放大以满足商业需求。 该过程涉及严格的质量控制措施,以确保最终产品的纯度和功效 .

化学反应分析

相似化合物的比较

类似化合物

AMG-1694: 另一种具有类似特性但代谢周转率更高的葡萄糖激酶-葡萄糖激酶调节蛋白破坏剂.

葡萄糖激酶激活剂: 直接激活葡萄糖激酶的化合物,但可能存在更高的低血糖风险.

AMG-3969 的独特性

This compound 的独特之处在于它能够选择性地降低糖尿病模型的血糖水平,而不会影响血糖正常的动物。 这种选择性作用降低了低血糖的风险,使其与直接葡萄糖激酶激活剂相比更安全 .

属性

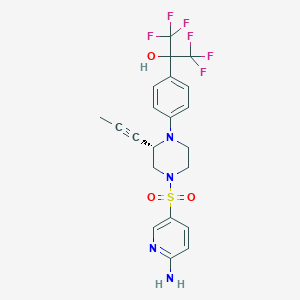

IUPAC Name |

2-[4-[(2S)-4-(6-aminopyridin-3-yl)sulfonyl-2-prop-1-ynylpiperazin-1-yl]phenyl]-1,1,1,3,3,3-hexafluoropropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20F6N4O3S/c1-2-3-16-13-30(35(33,34)17-8-9-18(28)29-12-17)10-11-31(16)15-6-4-14(5-7-15)19(32,20(22,23)24)21(25,26)27/h4-9,12,16,32H,10-11,13H2,1H3,(H2,28,29)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIFKNECWLVONIH-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CC1CN(CCN1C2=CC=C(C=C2)C(C(F)(F)F)(C(F)(F)F)O)S(=O)(=O)C3=CN=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC#C[C@H]1CN(CCN1C2=CC=C(C=C2)C(C(F)(F)F)(C(F)(F)F)O)S(=O)(=O)C3=CN=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20F6N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

522.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

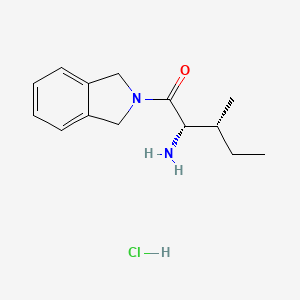

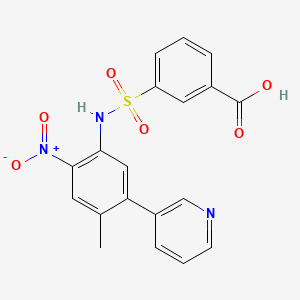

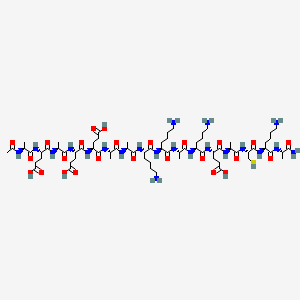

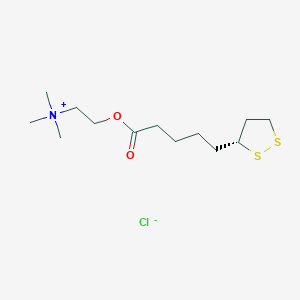

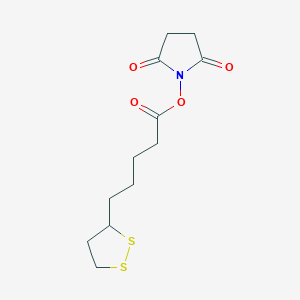

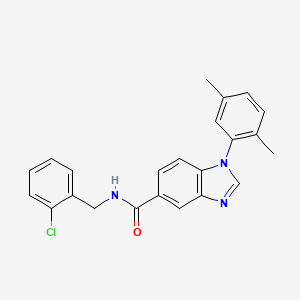

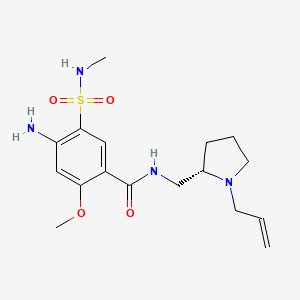

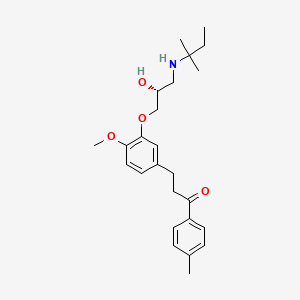

Feasible Synthetic Routes

Q1: What is the mechanism of action of 2-{4-[(2s)-4-[(6-Aminopyridin-3-Yl)sulfonyl]-2-(Prop-1-Yn-1-Yl)piperazin-1-Yl]phenyl}-1,1,1,3,3,3-Hexafluoropropan-2-Ol (AMG-3969) and how does it affect blood glucose levels?

A1: this compound acts as a glucokinase-glucokinase regulatory protein (GK-GKRP) interaction disruptor. [, ] GK is an enzyme primarily found in the liver and pancreas that plays a crucial role in glucose homeostasis. GKRP, on the other hand, binds to and inhibits GK activity. By disrupting the interaction between GK and GKRP, this compound promotes the release of GK from the complex and increases its translocation to the cytosol. [] This leads to enhanced GK activity and subsequently promotes glucose uptake and metabolism, resulting in a reduction of blood glucose levels. [, ]

Q2: What are the key structural features of this compound that contribute to its activity as a GK-GKRP disruptor?

A2: Structure-activity relationship (SAR) studies have identified several crucial features in this compound responsible for its potency. The aryl carbinol group, particularly the hexafluoropropan-2-ol moiety, plays a significant role in binding to GKRP. [] Modifications to this region, such as the introduction of sulfoximine and pyridinyl derivatives, were explored to optimize the compound's potency and pharmacokinetic properties. [] Additionally, the 2-alkynyl piperazine core, synthesized through a base-promoted isomerization, is another critical structural component. []

Q3: How effective was this compound in preclinical animal models of diabetes?

A3: In preclinical studies using diabetic db/db mice, this compound demonstrated significant glucose-lowering effects. Oral administration of the compound resulted in robust pharmacodynamic responses, including enhanced GK translocation and dose-dependent reductions in fed blood glucose levels. [] Notably, this compound achieved statistically significant reductions in blood glucose, with a maximum reduction of 58% observed in these studies. []

Q4: What were the limitations of earlier GK-GKRP disruptors, and how does this compound overcome these challenges?

A4: Initial GK-GKRP disruptors faced challenges related to high metabolic turnover, limiting their therapeutic potential. [] this compound was designed based on structure-based drug design principles and metabolite identification studies, leading to improved metabolic stability compared to its predecessors. [] This enhanced stability translated into a more favorable pharmacokinetic profile, making this compound a more promising candidate for further development.

Q5: Are there any known crystal structures available that provide insights into the binding mode of this compound with GKRP?

A5: Yes, X-ray crystallography studies have been conducted to elucidate the binding interactions of this compound with GKRP. [] The crystal structure of human GKRP complexed with this compound and the activator glucose-6-phosphate (S6P) provides detailed insights into the binding mode and interactions at the atomic level. [] These structural data are crucial for understanding the molecular basis of GK-GKRP disruption by this compound and for guiding further drug discovery efforts.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。